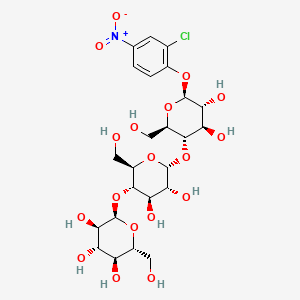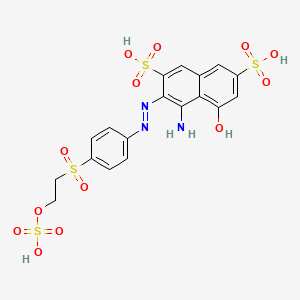
2-Chloro-4-nitrophenyl-beta-D-maltotrioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-nitrophenyl-beta-D-maltotrioside is a colorimetric substrate for α-amylases . Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Synthesis Analysis
There are subtractively modified versions of 2-chloro-4-nitrophenyl beta-maltopentaosides that have been synthesized and applied to the differential assay of human alpha-amylases .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside is C24H34ClNO18 . Its molecular weight is 659.98 .Physical And Chemical Properties Analysis
The compound is a powder or crystals . It has a density of 1.8±0.1 g/cm3 . Its boiling point is 976.0±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 149.0±3.0 kJ/mol . The flash point is 544.1±34.3 °C . The index of refraction is 1.690 . The molar refractivity is 140.3±0.4 cm3 . The polar surface area is 304 Å2 . The polarizability is 55.6±0.5 10-24 cm3 . The molar volume is 367.2±5.0 cm3 .Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Transglycosylation
2-Chloro-4-nitrophenyl-beta-D-maltotrioside has been explored in the context of enzymatic synthesis and transglycosylation activities. Research by Remenyik et al. (2003) demonstrated the synthesis of 4-nitrophenyl 1-thio-beta-D-maltoside, maltotrioside, and maltotetraoside using a mutant of human salivary alpha-amylase. This enzyme was shown to transfer maltose and maltotriose residues from a maltotetraose donor to different p-nitrophenyl glycosides, maintaining stereo- and regioselectivity and exclusively forming the alpha(1-4)glycosidic bond. This study highlights the potential of modified enzymes in glycosylation reactions, which are pivotal in synthesizing complex carbohydrates with specific structures for various scientific applications (Remenyik et al., 2003).
Assay Development for Enzyme Activities
McCleary et al. (2014) developed specific and highly sensitive colorimetric and fluorometric substrate mixtures for measuring pullulanase and limit-dextrinase activity. These mixtures included 2-chloro-4-nitrophenyl-β-maltotriosyl (1-6) α-maltotrioside as a colorimetric substrate, demonstrating its utility in developing assays that are crucial for understanding enzyme functions and kinetics in research and industrial applications (McCleary et al., 2014).
Environmental Decontamination Studies
In environmental science, the adsorption properties of materials like graphene have been studied using compounds like 4-chloro-2-nitrophenol, which shares structural similarities with 2-chloro-4-nitrophenyl-beta-D-maltotrioside. These studies, such as the one conducted by Mehrizad and Gharbani (2014), provide insights into the removal of toxic compounds from aqueous solutions, indicating potential environmental applications of related compounds (Mehrizad & Gharbani, 2014).
Advanced Oxidation Processes for Degradation
Saritha et al. (2007) compared various advanced oxidation processes for degrading 4-chloro-2-nitrophenol, providing a framework that could be applicable for studying the degradation and environmental impact of related compounds like 2-chloro-4-nitrophenyl-beta-D-maltotrioside. Understanding these processes is crucial for environmental remediation and developing strategies to mitigate the impact of chemical pollutants (Saritha et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-4-Nitrophenyl beta-D-Maltotriose is α-amylase , an enzyme that plays a crucial role in the digestion of starch .
Mode of Action
2-Chloro-4-Nitrophenyl beta-D-Maltotriose acts as a substrate for α-amylase . The compound interacts with α-amylase, which catalyzes its hydrolysis .
Biochemical Pathways
Upon hydrolysis by α-amylase, 2-Chloro-4-Nitrophenyl beta-D-Maltotriose is broken down into its constituent components . This process affects the carbohydrate metabolism pathway, specifically the breakdown of complex carbohydrates into simpler sugars .
Result of Action
The hydrolysis of 2-Chloro-4-Nitrophenyl beta-D-Maltotriose by α-amylase results in the release of 2-chloro-4-nitrophenol . This compound can be quantified by colorimetric detection at 405 nm, serving as a measure of α-amylase activity .
Safety and Hazards
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-KKFBLJMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746743 |
Source


|
| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165522-16-7 |
Source


|
| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)



![4-Ethoxy-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B575218.png)
![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)


